Bis-cyclopropylmethyl-(4-fluorophenyl)-amine
Description
Properties
IUPAC Name |
N,N-bis(cyclopropylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWDQOMJICFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
The Corey-Chaykovsky reaction is a common method for forming cyclopropane rings. This involves reacting an aldehyde with a sulfonium ylide, which can be generated from dimethylsulfonium methylide.
Introduction of the Fluorophenyl Group
Suzuki coupling is a versatile method for introducing aryl groups. This involves reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Amination
Reductive amination is a common method for introducing amine groups. This involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (Na(AcO)₃BH).
Research Findings
Research on similar compounds highlights the importance of optimizing reaction conditions to achieve high yields and purity. Factors such as solvent choice, catalyst selection, and temperature control are crucial in these syntheses.
Chemical Reactions Analysis
Types of Reactions
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules, which are crucial in the development of pharmaceuticals and specialty chemicals. The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in synthetic pathways.
Reactions Involving this compound
- Oxidation: Typically leads to N-oxides or other oxidized derivatives.
- Reduction: Can yield simpler amines or hydrocarbons.
- Substitution: Facilitates the formation of various substituted amines and derivatives.
Potential Therapeutic Uses
Research indicates that this compound may exhibit significant biological activity. Studies have focused on its interactions with various enzymes and receptors, suggesting potential applications in treating neurological disorders and other diseases. Its structural modifications can enhance affinity and selectivity for specific targets, which is vital for drug development .
Case Study: Structure-Activity Relationship (SAR)
A study on a series of compounds related to this compound explored its binding affinities to dopamine transporters (DAT). The introduction of bioisosteric moieties improved metabolic stability while retaining efficacy. This highlights the compound's potential as a lead structure for developing novel therapeutics targeting DAT .
Material Science Applications
Use in Specialty Chemicals
In industrial applications, this compound is used in producing specialty chemicals and materials such as polymers and resins. Its unique properties contribute to enhanced performance characteristics in these materials, making it suitable for various applications.
Mechanism of Action
The mechanism of action of Bis-cyclopropylmethyl-(4-fluorophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- Electronic Effects: The 4-fluorophenyl group in HAP-3FDPA lowers the HOMO energy (−5.90 eV) due to weak electron-donating properties, while the heptazine core stabilizes the LUMO (−1.64 eV) .
- Steric Considerations: Dihedral angles in HAP-3FDPA (56–59°) suggest significant twisting between fluorophenyl and core units, reducing π-conjugation . Cyclopropane rings in the target compound may enforce similar non-planar conformations, impacting charge transfer and intermolecular interactions.
Contradictions and Contextual Variations
- Fluorophenyl vs. Phenyl : While fluorophenyl enhances uptake in polyamine vectors , it reduces selectivity in certain SAR studies . This dichotomy underscores the need for target-specific optimization.
- Cyclopropylmethyl vs. Benzyl : Cyclopropylmethyl groups in DuP 734 confer metabolic stability and receptor selectivity compared to benzyl groups in other antipsychotics .
Biological Activity
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. Its unique structure allows for interactions with various biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its cyclopropyl and fluorophenyl groups, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its pharmacological properties.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms N-oxides or oxidized derivatives | Hydrogen peroxide, peracids |
| Reduction | Produces simpler amines or hydrocarbons | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution with functional groups | Alkyl halides, sulfonyl chlorides |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Studies indicate that the compound can act as an inhibitor or activator within various biochemical pathways, potentially influencing neurodegenerative processes and other disease mechanisms .
Case Studies
- Neuroprotective Effects : In a study examining compounds similar to this compound, it was found that selective inhibition of neuronal nitric oxide synthase (nNOS) could reverse hypoxia-induced damage in animal models. This suggests potential applications in treating neurodegenerative disorders .
- Anticancer Activity : Research on structurally related compounds has shown promising anticancer effects. For instance, derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .
- Inhibition of Kinases : Another study highlighted the inhibition of GSK-3β by compounds related to this compound. GSK-3β is implicated in Alzheimer's disease pathology, indicating that such inhibitors might serve as therapeutic agents for cognitive disorders .
Research Findings
Recent investigations into this compound have revealed several critical findings:
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure significantly affect its binding affinity and selectivity towards biological targets. For example, alterations in the fluorophenyl group have been shown to enhance potency against specific receptors .
- Broad-Spectrum Activity : The compound's derivatives have demonstrated broad-spectrum inhibitory effects against various pathogens and enzymes involved in disease processes. This versatility may lead to its use in multiple therapeutic contexts .
Table 2: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Store in amber glass vials under nitrogen at −20°C. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Acute toxicity data (e.g., LD) should guide risk assessments .
Notes
- Methodological Rigor : Emphasis on orthogonal validation (e.g., NMR + HRMS for structure) and statistical designs (DoE, ANOVA).
- Advanced Techniques : VT-NMR, MD simulations, and PBPK modeling reflect cutting-edge approaches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
